molecular formula C12H7ClF3N3OS B2364110 N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 478067-99-1

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2364110
CAS No.: 478067-99-1
M. Wt: 333.71
InChI Key: UKBIEAYOHBRUDB-NGYBGAFCSA-N
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Description

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is an organic compound that combines a thiazole moiety with a benzohydrazide structure. This compound's unique structural attributes confer a wide range of chemical properties, making it significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide can be synthesized through a condensation reaction. One possible route is:

  • The reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-(trifluoromethyl)benzohydrazide under acidic or basic conditions.

  • Solvents like ethanol or methanol may be used to facilitate the reaction, while catalysts such as acetic acid can speed up the process.

  • The mixture is typically heated to reflux conditions to complete the reaction.

Industrial Production Methods: Industrial production methods would scale up the reaction using continuous flow reactors to handle large volumes of reactants. Optimizing temperature, pressure, and catalyst concentration ensures maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can occur at the thiazole ring, leading to the formation of various sulfoxides or sulfones.

  • Reduction: Could target the hydrazide moiety, resulting in the formation of amines.

  • Substitution: The chlorine on the thiazole ring can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substituting agents: Alkoxides, amines under basic conditions.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Corresponding amines.

  • Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide has notable applications in several fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Explored for its potential as an enzyme inhibitor due to its ability to interact with active sites of various biological macromolecules.

  • Medicine: Investigated for its antifungal, antibacterial, and anticancer properties, providing a basis for new drug development.

  • Industry: Utilized in materials science for the synthesis of novel polymers with specific properties such as thermal stability and resistance to degradation.

Comparison with Similar Compounds

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is unique in its combination of a thiazole ring with a trifluoromethyl group on a benzohydrazide scaffold.

Similar Compounds:

  • Benzohydrazide Derivatives: Vary in the substituents attached to the benzene ring, influencing their activity.

  • Thiazole Compounds: Differ mainly in their side chains or substitutions on the thiazole ring, affecting their chemical reactivity and biological activity.

Compared to these, this compound boasts

Properties

IUPAC Name

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3OS/c13-11-17-5-9(21-11)6-18-19-10(20)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H,19,20)/b18-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBIEAYOHBRUDB-NGYBGAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CN=C(S2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CN=C(S2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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